molecular formula C16H15N3S B2614138 4-(phenethylamino)quinazoline-2(1H)-thione CAS No. 120394-27-6

4-(phenethylamino)quinazoline-2(1H)-thione

Cat. No.: B2614138
CAS No.: 120394-27-6
M. Wt: 281.38
InChI Key: PXWFVFGEFNHDJJ-UHFFFAOYSA-N
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Description

4-(Phenethylamino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenethylamino)quinazoline-2(1H)-thione can be achieved through various methods. One efficient method involves the use of green solvents derived from biomass, such as eucalyptol. The reaction typically involves the condensation of 2-aminobenzamide with phenethylamine in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and extended reaction times to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The adoption of green chemistry principles, such as the use of sustainable solvents and catalysts, is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Phenethylamino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenethylamino)quinazoline-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(2-phenylethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c20-16-18-14-9-5-4-8-13(14)15(19-16)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFVFGEFNHDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=S)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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